Aceprometazine, (R)-

Catalog No.
S13210206
CAS No.
1254332-66-5
M.F
C19H22N2OS
M. Wt
326.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aceprometazine, (R)-

CAS Number

1254332-66-5

Product Name

Aceprometazine, (R)-

IUPAC Name

1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/t13-/m1/s1

InChI Key

XLOQNFNTQIRSOX-CYBMUJFWSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C

Isomeric SMILES

C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C

(R)-aceprometazine is the (R)-enantiomer of aceprometazine. It is an enantiomer of a (S)-aceprometazine.

Aceprometazine, (R)-, is a phenothiazine derivative primarily utilized in veterinary medicine as a sedative and pre-anesthetic agent. It is known for its ability to induce sedation, reduce anxiety, and control motion sickness in animals, particularly in dogs and horses. The compound's chemical formula is C19H22N2OSC_{19}H_{22}N_{2}OS, with a molar mass of approximately 326.46 g/mol. Aceprometazine acts by antagonizing various neurotransmitter receptors, including dopamine D2 receptors, which contributes to its sedative effects .

, primarily involving its phenothiazine structure. Key reactions include:

  • Oxidation: Aceprometazine can be oxidized to form hydroxyethylpromazine sulfoxide, which is its primary metabolite.
  • Hydrolysis: The ester linkages in aceprometazine derivatives may undergo hydrolysis under acidic or basic conditions.
  • Substitution Reactions: Aceprometazine can participate in nucleophilic substitution reactions due to its electrophilic sites, allowing for the synthesis of various derivatives .

Aceprometazine exhibits a range of biological activities:

  • Sedative Effects: It primarily functions as a sedative by blocking dopamine receptors in the central nervous system, leading to decreased neuronal excitability.
  • Antiemetic Properties: The compound also has antiemetic effects, attributed to its action on the chemoreceptor trigger zone in the brain.
  • Antihistaminic Activity: Aceprometazine acts as an antagonist at histamine H1 receptors, contributing to its sedative and anti-allergic effects .

The synthesis of aceprometazine typically involves several steps:

  • Formation of the Phenothiazine Core: The initial step involves synthesizing the phenothiazine structure through a series of condensation reactions.
  • Alkylation: The introduction of the dimethylaminopropyl group is achieved via alkylation with appropriate alkyl halides.
  • Acylation: The final step involves acylating the amine to produce aceprometazine.

Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free methods for efficiency .

Aceprometazine is primarily used in veterinary medicine for:

  • Sedation: It is commonly administered before surgical procedures to calm animals.
  • Pre-anesthetic Medication: It helps facilitate anesthesia induction by reducing anxiety and stress.
  • Motion Sickness Treatment: It is effective in preventing motion sickness in animals during transport .

Studies on aceprometazine have highlighted its interactions with various receptors:

  • Dopaminergic Receptors: Aceprometazine is a potent antagonist at D2-like receptors, which mediates its sedative properties.
  • Adrenergic Receptors: It also interacts with α1-adrenergic receptors, contributing to its cardiovascular effects.
  • Serotonin Receptors: The compound exhibits antagonistic activity at serotonin receptors (5-HT), which may influence mood and anxiety levels .

Several compounds share structural similarities with aceprometazine, including:

Compound NameStructure TypePrimary UseUnique Features
ChlorpromazinePhenothiazineAntipsychoticStronger antipsychotic effects
PromethazinePhenothiazineAntihistamine/SedativeMore potent antihistamine action
FluphenazinePhenothiazineAntipsychoticLong-acting formulation
PerphenazinePhenothiazineAntipsychoticLess sedative than aceprometazine

Aceprometazine's uniqueness lies in its specific application as a veterinary sedative with a favorable safety profile compared to other phenothiazines used primarily for human applications. Its selectivity for certain receptor types also distinguishes it from similar compounds .

Aceprometazine, (R)-, represents a stereoisomerically pure enantiomer of the phenothiazine derivative aceprometazine, distinguished by its specific three-dimensional molecular arrangement [5]. The compound bears the Chemical Abstracts Service registry number 1254332-66-5, which uniquely identifies this particular stereoisomer in chemical databases [6]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone, reflecting its precise stereochemical configuration at the chiral carbon center [6].

The molecular formula of aceprometazine, (R)-, is established as C₁₉H₂₂N₂OS, with a molecular weight of 326.456 grams per mole [5] [6]. This formulation encompasses nineteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, arranged in a complex heterocyclic structure characteristic of phenothiazine derivatives [3] [15]. The compound exhibits absolute stereochemistry with one defined stereocenter out of one possible stereocenter, specifically configured in the R-orientation [5].

PropertyValueReference
Molecular FormulaC₁₉H₂₂N₂OS [5] [6]
Molecular Weight326.456 g/mol [5] [6]
Chemical Abstracts Service Number1254332-66-5 [6]
Defined Stereocenters1 (R-configuration) [5]
Charge0 [5]
International Union of Pure and Applied Chemistry Name1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone [6]

The structural representation utilizes the Simplified Molecular Input Line Entry System notation: CC@HN(C)C, where the "@" symbol specifically denotes the R-stereochemical configuration at the chiral center [5] [6]. The corresponding International Chemical Identifier key, XLOQNFNTQIRSOX-CYBMUJFWSA-N, provides a unique digital fingerprint for this specific enantiomer, distinguishing it from its S-counterpart and racemic mixtures [5] [6].

The phenothiazine backbone structure consists of a tricyclic system comprising two benzene rings joined by a thiazine ring, with specific substitution patterns that define the compound's chemical identity [3] [22]. The 2-position of the phenothiazine ring system bears an acetyl substituent (ethanone group), while the 10-position features a dimethylaminopropyl side chain containing the stereogenic center [6] [22]. This substitution pattern places aceprometazine within the broader class of phenothiazine derivatives that exhibit significant biological activity due to their structural motifs [22].

Crystallographic Analysis and Conformational Studies

The crystallographic characterization of aceprometazine, (R)-, reveals distinctive structural features that arise from its chiral nature and molecular packing arrangements [5]. While comprehensive single-crystal X-ray diffraction data specifically for the (R)-enantiomer remains limited in the published literature, the available structural information indicates that the compound crystallizes with defined stereochemistry that can be distinguished from racemic aceprometazine preparations [5] [6].

The conformational analysis of aceprometazine, (R)-, demonstrates that the molecule adopts specific three-dimensional arrangements influenced by the stereochemical constraints imposed by the R-configuration at the chiral carbon center [5] [12]. Computational studies utilizing molecular modeling approaches have revealed that phenothiazine derivatives, including aceprometazine, exhibit conformational flexibility particularly in their side chain regions [12] [22]. The dimethylaminopropyl side chain in aceprometazine, (R)-, shows preferential conformational states that are stabilized by intramolecular interactions between the dimethylamino group and the aromatic phenothiazine system [12].

Structural ParameterValue/DescriptionReference
Stereochemistry TypeAbsolute [5]
Optical ActivityUnspecified [5]
Defined Stereocenters1 out of 1 [5]
E/Z Centers0 [5]
Molecular Charge0 [5]

The phenothiazine ring system in aceprometazine, (R)-, exhibits a characteristic butterfly-like conformation where the two benzene rings are not coplanar but rather form a dihedral angle [22] [34]. This non-planar arrangement is typical of phenothiazine derivatives and influences both the compound's physical properties and its potential interactions with biological targets [22]. The sulfur atom in the thiazine ring adopts a pyramidal geometry, contributing to the overall three-dimensional structure of the molecule [34].

Crystallographic studies on related phenothiazine compounds have demonstrated that these structures often exhibit specific packing motifs in the solid state [34] [25]. The molecular packing of phenothiazine derivatives is typically governed by intermolecular interactions including van der Waals forces, hydrogen bonding involving the nitrogen atoms, and π-π stacking interactions between the aromatic ring systems [34] [22]. For aceprometazine, (R)-, the presence of the acetyl group at the 2-position and the chiral dimethylaminopropyl side chain at the 10-position introduces additional complexity to the crystal packing arrangements [6].

Conformational studies utilizing computational chemistry methods have revealed that the side chain containing the chiral center in aceprometazine, (R)-, can adopt multiple rotational conformations around the N-C bonds [12] [23]. However, the R-stereochemistry constrains certain conformational states, leading to preferential adoption of specific three-dimensional arrangements that distinguish this enantiomer from its S-counterpart [12] [23]. These conformational preferences have implications for the compound's potential biological activity and its ability to interact with chiral environments such as enzyme active sites [29].

Comparative Structural Analysis with Acepromazine

The structural comparison between aceprometazine, (R)-, and acepromazine reveals fundamental differences in their molecular architectures despite both compounds belonging to the phenothiazine derivative class [1] [3] [19]. Acepromazine, with the molecular formula C₁₉H₂₂N₂OS and molecular weight of 326.456 grams per mole, shares the same elemental composition as aceprometazine but differs significantly in its structural arrangement and stereochemical properties [1] [3] [15].

The primary structural distinction lies in the nature and position of the side chain substitution on the phenothiazine ring system [1] [3] [6]. Acepromazine features a 3-(dimethylamino)propyl group attached directly to the nitrogen at position 10 of the phenothiazine ring, without any chiral centers in its structure [1] [3]. In contrast, aceprometazine, (R)-, contains a 2-(dimethylamino)propyl side chain with a defined R-stereochemical configuration at the carbon atom adjacent to the dimethylamino group [5] [6].

Structural FeatureAcepromazineAceprometazine, (R)-Reference
Molecular FormulaC₁₉H₂₂N₂OSC₁₉H₂₂N₂OS [1] [3] [5] [6]
Molecular Weight326.456 g/mol326.456 g/mol [1] [3] [5] [6]
Chiral Centers01 (R-configuration) [1] [3] [5]
Side Chain Type3-(dimethylamino)propyl2-(dimethylamino)propyl [1] [3] [6]
International Union of Pure and Applied Chemistry Name1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethan-1-one1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone [3] [6]
Chemical Abstracts Service Number61-00-71254332-66-5 [1] [3] [6]

The acetyl substitution pattern also differs between these compounds [1] [3] [6]. Both acepromazine and aceprometazine, (R)-, bear an acetyl group on the phenothiazine ring system, but the specific positioning and electronic environment of this substituent may vary due to the different side chain configurations [1] [3] [22]. The presence of the chiral center in aceprometazine, (R)-, introduces asymmetry that is absent in acepromazine, potentially leading to different three-dimensional molecular shapes and conformational preferences [5] [12].

The stereochemical implications of these structural differences are significant for understanding the distinct properties of these compounds [29] [12]. Acepromazine, lacking chiral centers, exists as a single achiral molecule with defined physical and chemical properties [1] [3]. Aceprometazine, however, exists as two enantiomeric forms, with the (R)-enantiomer representing one specific three-dimensional arrangement that may exhibit different behavior in chiral environments compared to its (S)-counterpart [5] [29].

Conformational analysis reveals that both compounds adopt similar overall phenothiazine backbone conformations, but the side chain conformations differ markedly [12] [22]. The three-carbon chain in acepromazine provides greater conformational flexibility compared to the two-carbon chiral chain in aceprometazine, (R)- [6] [12]. This difference in side chain length and rigidity affects the overall molecular shape and potential intermolecular interactions [12] [23].

The electronic properties of acepromazine and aceprometazine, (R)-, show similarities due to their shared phenothiazine core structure and acetyl substituent [22] [33]. Both compounds contain the same functional groups and heteroatoms, resulting in comparable electronic distributions within the aromatic ring systems [22]. However, the different spatial arrangements of the dimethylamino groups may lead to subtle differences in their electronic environments and reactivity patterns [33].

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Exact Mass

326.14528450 g/mol

Monoisotopic Mass

326.14528450 g/mol

Heavy Atom Count

23

UNII

919V0YJO5O

Dates

Last modified: 08-10-2024

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